7-Hydroxy coumarin sulfate

Vue d'ensemble

Description

7-Hydroxy coumarin sulfate is a phase II metabolite of coumarin . It can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS . It is found in microsome, hepatocyte, S9 fraction of human, monkey, dog, rat, and mouse liver .

Synthesis Analysis

The synthesis of 7-Hydroxy coumarin sulfate involves the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction has been discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis

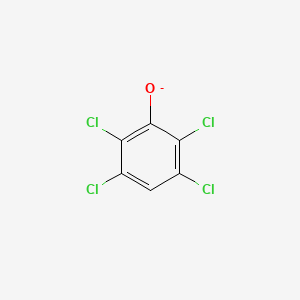

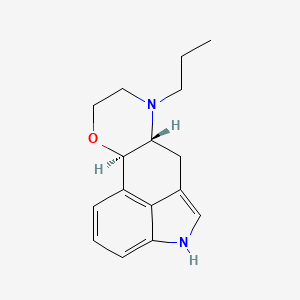

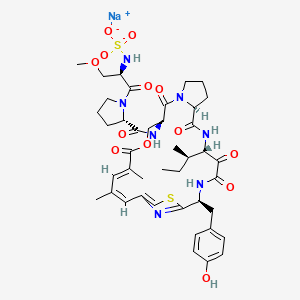

The molecular formula of 7-Hydroxy coumarin sulfate is C9H5O6S . Its average mass is 241.198 Da and its monoisotopic mass is 240.981232 Da .Chemical Reactions Analysis

The synthesis of 7-Hydroxy coumarin sulfate involves the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Physical And Chemical Properties Analysis

7-Hydroxy coumarin sulfate is a solid substance . It has 6 H bond acceptors and 1 H bond donor . Its ACD/LogP is 0.47 and its ACD/LogD (pH 5.5) is -3.97 .Applications De Recherche Scientifique

Internal Standard for Metabolism Analysis

7-Hydroxy Coumarin Sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .

Fluorescent Labeling of Biomolecules

Coumarins, including 7-Hydroxy Coumarin Sulfate, play a key role in fluorescent labeling of biomolecules . Their distinct chemical structure allows them to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light.

Metal Ion Detection

The fluorescence properties of coumarins make them useful in the detection of metal ions . The presence of certain metal ions can quench or enhance the fluorescence of coumarins, providing a means of detection.

Microenvironment Polarity Detection

Coumarins can be used to detect the polarity of a microenvironment . Changes in the fluorescence intensity or wavelength of coumarins can indicate changes in the polarity of their surroundings.

pH Detection

The fluorescence of coumarins is sensitive to pH, making them useful for pH detection . Changes in pH can result in changes in the fluorescence intensity or wavelength of coumarins.

Pharmacological Applications

Coumarin derivatives, including 7-Hydroxy Coumarin Sulfate, have numerous biological and therapeutic properties . They have the potential to treat various ailments, including cancer, metabolic, and degenerative disorders.

Mécanisme D'action

Target of Action

7-Hydroxy Coumarin Sulfate, also known as 7-Hydroxy Coumarin Sulfate Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .

Mode of Action

The mode of action of 7-Hydroxy Coumarin Sulfate involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .

Biochemical Pathways

7-Hydroxy Coumarin Sulfate plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .

Pharmacokinetics

7-Hydroxy Coumarin Sulfate can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .

Result of Action

The molecular and cellular effects of 7-Hydroxy Coumarin Sulfate’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .

Action Environment

The action, efficacy, and stability of 7-Hydroxy Coumarin Sulfate can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.

Orientations Futures

The natural product 7-hydroxycoumarin exhibits pharmacological properties linked to antihypertensive mechanisms of action . This study aimed to evaluate the vascular effects of 7-HC in an experimental model of essential hypertension . The results suggest that the relaxant effect induced by 7-HC relies on K+ -channels (K ATP, BK Ca, and, to a lesser extent, K v) activation and also on Ca2+ influx from sarcolemma and sarcoplasmic reticulum mobilization .

Propriétés

IUPAC Name |

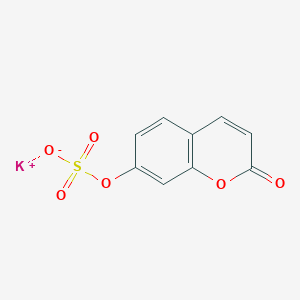

potassium;(2-oxochromen-7-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZPRLQAASRKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1264693.png)